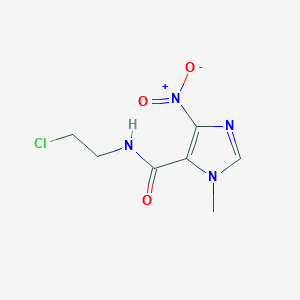
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide typically involves the reaction of 2-chloroethylamine with 3-methyl-5-nitroimidazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloroethyl position.
科学研究应用
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of key biological pathways, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
N-(2-chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.
3-methyl-5-nitroimidazole derivatives: These compounds have similar core structures and are studied for their biological activities.
Uniqueness
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
属性
CAS 编号 |
7464-69-9 |
|---|---|
分子式 |
C7H9ClN4O3 |
分子量 |
232.62 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H9ClN4O3/c1-11-4-10-6(12(14)15)5(11)7(13)9-3-2-8/h4H,2-3H2,1H3,(H,9,13) |
InChI 键 |
WFRQZFZIQRLMOT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=C1C(=O)NCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
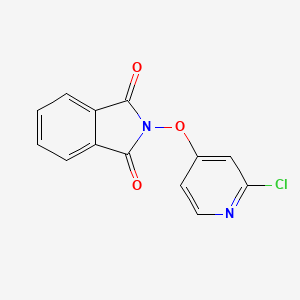
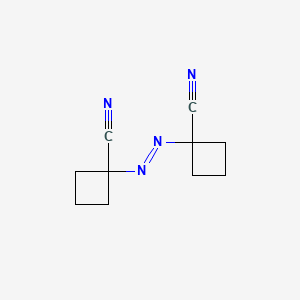
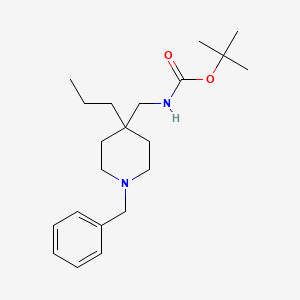
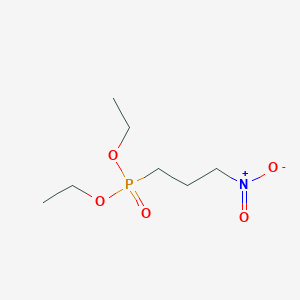
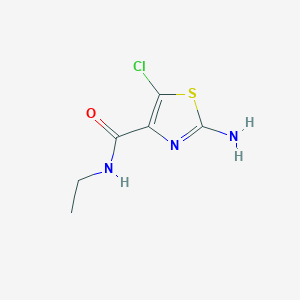
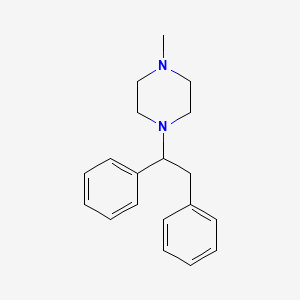
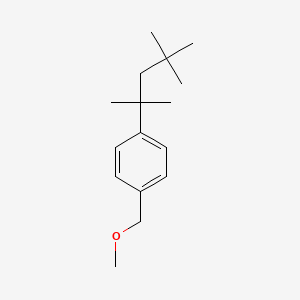
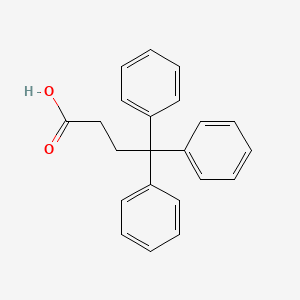
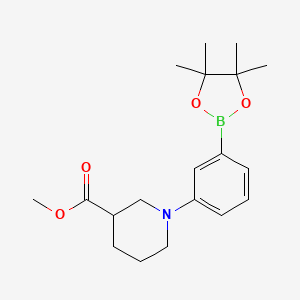
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)

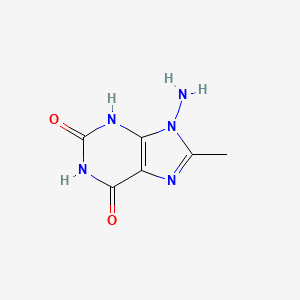
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
